molecular formula C17H14O7 B124393 3,7-Di-O-methylquercetin CAS No. 2068-02-2

3,7-Di-O-methylquercetin

Cat. No. B124393
CAS RN: 2068-02-2
M. Wt: 330.29 g/mol
InChI Key: LUJAXSNNYBCFEE-UHFFFAOYSA-N
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Description

3,7-Di-O-methylquercetin is a natural compound, also known as 3,7-dimethylflavone . It is a white or slightly yellow crystalline powder, almost insoluble in water, but soluble in organic solvents such as methanol and ethanol . It is often used as a natural pharmacologically active substance . It has various biological activities, including antioxidant, anti-inflammatory, and anti-tumor activities .


Synthesis Analysis

The synthesis of this compound involves the permethylation of quercetin, followed by selective demethylation using either BBr3 or BCl3/TBAI (tetra-butylammonium iodide) . This reaction can be easily scaled up, providing an efficient and large-scale preparation of O-methylquercetins .


Molecular Structure Analysis

The molecular formula of this compound is C17H14O7 . It is a dimethoxyflavone that is the 3,7-di-O-methyl derivative of quercetin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include permethylation and selective demethylation . The permethylation of quercetin results in penta-O-methylquercetin, which is then selectively demethylated using either BBr3 or BCl3/TBAI to yield various O-methylquercetins .


Physical And Chemical Properties Analysis

This compound is a white or slightly yellow crystalline powder . It is almost insoluble in water, but soluble in organic solvents such as methanol and ethanol .

Scientific Research Applications

Antiproliferative and Antimicrobial Effects

3,7-Di-O-methylquercetin has shown notable antiproliferative and antimicrobial properties. In studies focusing on compounds isolated from Inula viscosa, flavonoids including this compound demonstrated significant antiproliferative activity against various cancer cell lines. These compounds induced apoptosis in treated cancer cells, evidenced by DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. Additionally, antimicrobial effects were observed, including inhibition of bacterial strains such as Bacillus cereus and Salmonella typhimurium, indicating its potential as an anticancer and antimicrobial agent (Talib, Zarga, & Mahasneh, 2012).

Anti-Inflammatory Activities

Compounds similar to this compound, isolated from Piliostigma thonningii, were found to have anti-inflammatory properties. They demonstrated the ability to inhibit prostaglandin synthesis, which is crucial in inflammatory responses. These findings support the traditional use of the plant in treating infections and inflammatory conditions (Ibewuike et al., 1997).

Antiviral Properties

Research on the antiviral effects of methylated quercetins, like this compound, has shown their potential in inhibiting viral replication. For instance, studies on 3-methylquercetin, a structurally related compound, demonstrated a powerful blocking effect on poliovirus replication by selectively inhibiting poliovirus RNA synthesis (Castrillo & Carrasco, 1986).

Pharmaceutical Applications

The synthesis and extraction of this compound from natural sources like Nicotiana tabacum L. trichomes have been explored for pharmaceutical applications. Efficient methods for extracting and isolating this flavonoid offer potential for biological tests and pharmaceutical use, especially given its antioxidant, antiviral, and anticancer properties (Schwingel et al., 2014).

Potential in Skin Care Products

Studies suggest that methylquercetins like this compound could be effective in skin care products. They have been found to stimulate melanin biosynthesis in a three-dimensional skin model, suggesting their potential utility in products aimed at skin health and possibly in preventing hair graying (Yamauchi & Mitsunaga, 2018).

Mechanism of Action

Target of Action

3,7-Di-O-methylquercetin, also known as 3,7-dimethylquercetin, is a natural compound with various biological activities . It has been shown to interact with the NO/cGMP pathway, which is related to vasodilation .

Mode of Action

The compound exhibits antioxidant, anti-inflammatory, and anti-tumor activities . It can inhibit oxidative stress, reduce inflammatory responses, and suppress the growth of tumor cells . The compound’s interaction with its targets leads to these changes, contributing to its potential in preventing and treating cardiovascular diseases, cancer, and other diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2), which are involved in inflammation . It also reduces the level of reactive oxygen species (ROS), which are associated with oxidative stress .

Pharmacokinetics

It is known that the compound is a white or slightly yellow crystalline powder that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . These properties may affect its bioavailability.

Result of Action

The action of this compound at the molecular and cellular levels results in a decrease in oxidative stress, inflammation, and tumor cell growth . This is achieved through its interaction with its targets and its effect on various biochemical pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is usually prepared by isolating and purifying it from natural plants or their extracts, including sorghum, longan, boxwood, and oak . The characteristics of these plants and their growing conditions may affect the compound’s action, efficacy, and stability.

Future Directions

Research has shown that 3,7-Di-O-methylquercetin has potential for preventing and treating cardiovascular diseases, cancer, and other diseases due to its antioxidant, anti-inflammatory, and anti-tumor activities . Further studies are needed to better understand its properties and the scientific basis for its application in clinical practice .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAXSNNYBCFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174734
Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2068-02-2
Record name Quercetin 3,7-dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2068-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-O-Dimethylquercetin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,7-DIMETHYLQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M
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Record name 3,7-Dimethylquercetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029263
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary mechanisms of action of 3,7-Di-O-methylquercetin in relation to its vasodilatory effects?

A1: Research suggests that this compound exerts its vasodilatory effects primarily through interaction with the nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) pathway. Studies using isolated rat aortic rings demonstrate that the compound's vasodilatory action is significantly attenuated in the presence of L-NAME (a nitric oxide synthase inhibitor) and ODQ (a guanylate cyclase inhibitor). [, ] This suggests that this compound likely promotes vasodilation by enhancing NO production or bioavailability, leading to increased cGMP levels and subsequent smooth muscle relaxation.

Q2: Does this compound always act synergistically with other flavonoids in terms of vasodilation?

A2: Not necessarily. While this compound demonstrates significant vasodilatory effects on its own, its interaction with other flavonoids, like ayanin, can be complex and concentration-dependent. Studies show a dual interaction pattern: agonism at higher concentration ranges and antagonism at lower concentration ranges. [] This highlights the importance of considering concentration and potential interactions when investigating the combined effects of multiple flavonoids.

Q3: Besides vasodilation, what other biological activities have been attributed to this compound?

A3: this compound has also demonstrated potential in other areas:

  • Antifungal Activity: Studies suggest that extracts containing this compound, like those from fenugreek seeds, exhibit inhibitory effects against fungi such as Alternaria tenuissima and Magnaporthe oryzae. []
  • Anti-biofilm Activity: Research indicates that extracts rich in this compound, particularly from Hymenaea courbaril leaves, can effectively inhibit biofilm formation by Staphylococcus aureus. []

Q4: What is the significance of this compound in the context of plant taxonomy and evolution?

A4: The presence and distribution of this compound, along with other flavonoids, serve as valuable chemotaxonomic markers. In the Menyanthaceae family, this compound, often found as a glycoside, is a characteristic compound. [] Analysis of its presence and variations in concentration can provide insights into the evolutionary relationships between different plant species within a family or genus.

Q5: What are the potential implications of this compound and related compounds being identified in plants like fenugreek?

A5: The identification of this compound and other bioactive compounds in fenugreek seeds, coupled with transcriptomic analyses revealing the associated biosynthetic pathways, opens exciting avenues for further research. [] Understanding the regulation of these pathways could enable the development of strategies to enhance the production of valuable compounds like this compound in plants, potentially leading to their sustainable utilization in pharmaceuticals, nutraceuticals, or other applications.

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